REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][c:4]1[cH:5][c:6]([F:13])[c:7]([N+:10]([O-:11])=[O:12])[cH:8][cH:9]1.[CH3:17][CH2:18][OH:19].[NH2:15][NH2:16].[OH2:14]>>[CH2:1]([CH3:2])[O:3][c:4]1[cH:5][c:6]([F:13])[c:7]([NH2:10])[cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOc1ccc([N+](=O)[O-])c(F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CCOc1ccc(N)c(F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |